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Compound of Interest

Compound Name: SHR1653

Cat. No.: B1193598 Get Quote

This guide provides a comprehensive overview of the published in vivo results for SHR1653, a

potent and selective oxytocin receptor (OTR) antagonist. It is designed to assist researchers,

scientists, and drug development professionals in replicating and comparing its performance

with other alternatives. The information presented is based on publicly available preclinical

data.

In Vivo Efficacy: Inhibition of Uterine Contractions
SHR1653 has demonstrated robust in vivo efficacy in a rat uterine contraction model, a

standard assay for evaluating OTR antagonists. The compound exhibits a clear dose-

dependent inhibition of oxytocin-induced uterine contractions.

Table 1: In Vivo Efficacy of SHR1653 and IX-01 in a Rat Uterine Contraction Model

Compound Dose (mg/kg, p.o.)
Mean Inhibition of Uterine
Contractions (%)

Vehicle - 0

IX-01 30 65.05

SHR1653 10 45.21

SHR1653 30 76.51

SHR1653 100 89.32
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Data sourced from Li et al., 2019.

Pharmacokinetic Profile
SHR1653 displays a favorable pharmacokinetic profile across different species, characterized

by low clearance and dose-proportional exposure.

Table 2: Pharmacokinetic Parameters of SHR1653 in Rats (Oral Administration)

Dose (mg/kg) Cmax (ng/mL) AUC (ng/mL*h) t1/2 (h)

30 2874 28328 3.9

100 9879 110321 4.5

150 15432 178954 4.8

Data sourced from Li et al., 2019.

Table 3: Pharmacokinetic Parameters of SHR1653 in Dogs (Oral Administration)

Dose (mg/kg) Cmax (ng/mL) AUC (ng/mL*h) t1/2 (h)

2 456 3456 4.1

20 4879 45321 5.2

Data sourced from Li et al., 2019.

Table 4: Pharmacokinetic Parameters of SHR1653 in Rats and Dogs (Intravenous

Administration)

Species Dose (mg/kg, i.v.) Clearance (mL/min/kg)

Rat 1 12.3

Dog 1 5.6

Data sourced from Li et al., 2019.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Blood-Brain Barrier Penetration
A key feature of SHR1653 is its excellent blood-brain barrier penetration, which is

advantageous for its potential use in treating central nervous system-related conditions such as

premature ejaculation.[1]

Table 5: In Vivo Rat Blood-Brain Barrier Penetration of SHR1653 and IX-01

Compound Kp,uu

IX-01 0.064

SHR1653 0.188

Kp,uu represents the unbound brain-to-plasma concentration ratio. Data sourced from Li et al.,

2019.

Experimental Protocols
Anesthetized Rat Uterine Contraction Model
This protocol is designed to evaluate the in vivo efficacy of OTR antagonists by measuring the

inhibition of oxytocin-induced uterine contractions in anesthetized female rats.

Materials:

Female Sprague-Dawley rats (200-250g)

Anesthetic (e.g., urethane or sodium pentobarbital)

Oxytocin

SHR1653 and/or comparator compounds

Vehicle for drug formulation

Saline solution
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Intrauterine pressure monitoring equipment (e.g., water-filled balloon-tipped cannula

connected to a pressure transducer)

Data acquisition system

Procedure:

Female rats in the estrous stage of their cycle are used for this model.

Anesthetize the rat using an appropriate anesthetic agent.

Surgically expose the uterus and insert a water-filled balloon-tipped cannula into one of the

uterine horns to monitor intrauterine pressure.[2][3]

Allow the animal to stabilize after surgery.

Administer the vehicle, SHR1653, or a comparator compound orally (p.o.) or via the desired

route.

After a predetermined time (e.g., 1 hour post-dose), administer a bolus of oxytocin

intravenously (i.v.) to induce uterine contractions.[2]

Record the intrauterine pressure continuously.

The contractile response is calculated as the integrated area under the curve of the

intrauterine pressure tracing for a defined period (e.g., 10 minutes) before and after oxytocin

administration.[2]

The percentage of inhibition is determined by comparing the contractile response in the

compound-treated groups to the vehicle-treated control group.

Pharmacokinetic Studies
This protocol outlines the general procedure for determining the pharmacokinetic profile of

SHR1653 in rats and dogs.

Materials:
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Male Sprague-Dawley rats and Beagle dogs

SHR1653

Appropriate vehicle for oral and intravenous formulations

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

Fast the animals overnight before drug administration.

For oral administration, deliver SHR1653 at the desired doses via oral gavage.

For intravenous administration, administer SHR1653 as a bolus injection into a suitable vein

(e.g., tail vein in rats, cephalic vein in dogs).

Collect blood samples at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2,

4, 6, 8, and 24 hours).

Process the blood samples to separate plasma.

Analyze the plasma samples to determine the concentration of SHR1653 using a validated

analytical method like LC-MS/MS.

Calculate pharmacokinetic parameters such as Cmax, AUC, and t1/2 using appropriate

software.

In Vivo Formulation
The following are examples of formulations that can be used for in vivo studies of SHR1653.

Formulation Protocol 1:

10% DMSO

40% PEG300
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5% Tween-80

45% Saline

Formulation Protocol 2:

10% DMSO

90% (20% SBE-β-CD in Saline)

Formulation Protocol 3:

10% DMSO

90% Corn Oil

These formulation protocols are provided by MedchemExpress and may require optimization

for specific experimental conditions.

Signaling Pathway and Experimental Workflow
Oxytocin Receptor Signaling Pathway
SHR1653 acts as an antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor.

The binding of oxytocin to OTR typically activates the Gq/11 protein, leading to the activation of

phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular

calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). This

cascade ultimately results in smooth muscle contraction. By blocking the OTR, SHR1653
inhibits these downstream signaling events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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